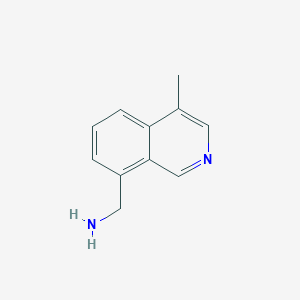

(4-Methylisoquinolin-8-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

(4-methylisoquinolin-8-yl)methanamine |

InChI |

InChI=1S/C11H12N2/c1-8-6-13-7-11-9(5-12)3-2-4-10(8)11/h2-4,6-7H,5,12H2,1H3 |

InChI Key |

WULGSYOUEUKRRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC2=C(C=CC=C12)CN |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies and Molecular Design of 4 Methylisoquinolin 8 Yl Methanamine Analogs

Rational Design Principles for Isoquinoline-based Bioactive Molecules

The development of new drugs based on the isoquinoline (B145761) framework is increasingly guided by rational design principles, which leverage an understanding of the three-dimensional structure of the target protein and the chemical features that promote binding. researchoutreach.org This approach is a significant advancement from traditional high-throughput screening, which often involves testing hundreds of thousands of compounds. researchoutreach.org Key strategies in the rational design of isoquinoline-based molecules include pharmacophore modeling and structure-based drug design. nih.govfiveable.me

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. fiveable.me For isoquinoline derivatives, a pharmacophore model might include features like aromatic rings, hydrogen bond acceptors and donors, and hydrophobic centers. nih.gov For instance, a model for an isoquinoline-based enzyme inhibitor might map the aromatic rings of the isoquinoline core, a hydrogen bond acceptor at a specific position, and a hydrophobic group at another, all arranged in a precise spatial orientation to fit the enzyme's active site. fiveable.menih.gov This model can then be used to virtually screen large compound libraries to identify new molecules with the desired features or to guide the modification of existing leads to enhance their activity. nih.gov

Structure-based drug design relies on the known three-dimensional structure of the target protein, often determined by X-ray crystallography. nih.gov This allows for the detailed analysis of the binding site and the interactions between the protein and a bound ligand. nih.gov With this information, medicinal chemists can design isoquinoline analogs that have improved complementarity to the target, for example, by adding a substituent that can form an additional hydrogen bond with a specific amino acid residue in the binding pocket. nih.gov

Positional and Substituent Effects on Biological Activity

The biological activity of isoquinoline derivatives is highly dependent on the nature and position of substituents on the isoquinoline ring system, as well as on the functional groups attached to it. nih.govrsc.org

Impact of Substitution Patterns on the Isoquinoline Ring System's Biological Profile

The isoquinoline ring system offers multiple positions for substitution, and the placement of these substituents can dramatically alter the compound's pharmacological properties. For example, in a series of isoquinoline-1-ones designed as antitumor agents, the substitution pattern was found to be critical for activity. nih.gov Similarly, studies on isoquinoline-5-sulfonamide (B1244767) inhibitors of protein kinase B have shown that modifications to the isoquinoline core can significantly impact their inhibitory potency and cellular activity. nih.gov

The electronic properties of substituents also play a crucial role. The basicity of the isoquinoline nitrogen atom, which is important for its interaction with biological targets, is influenced by the presence of electron-donating or electron-withdrawing groups on the ring. amerigoscientific.com The introduction of different substituents can also affect the molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.

| Substitution Position | General Effect on Biological Activity | Example |

| C1 | Often a key point for introducing diversity and modulating activity. nih.gov | C1-substituted isoquinolines have been explored for various therapeutic targets. nih.gov |

| C3 | Substitutions can lead to potent bioactivity. | Derivatives with substitutions at position-3 have shown anti-tubercular potency. japsonline.com |

| C4 | A site for modification to enhance cytotoxic action. nih.gov | C4-substituted isoquinolines have been synthesized and evaluated for their antitumor properties. nih.gov |

| C7 | Substitutions can significantly affect bioactivity. | Puniceusines with substitutions at C-7 of the isoquinoline nucleus show altered bioactivity. rsc.org |

Role of the Methanamine Moiety in Ligand-Target Interactions

The methanamine moiety, a primary amine attached to a methyl group, can play a significant role in how a molecule interacts with its biological target. The primary amine group can act as a hydrogen bond donor and can also be protonated at physiological pH, allowing it to form ionic interactions with negatively charged residues in a protein's binding site. These interactions can be crucial for anchoring the ligand in the correct orientation for optimal binding and activity.

In the context of isoquinoline derivatives, an aminomethyl group can serve as a key pharmacophoric feature. For example, in the design of inhibitors, this group might be positioned to interact with a specific aspartate or glutamate (B1630785) residue in the active site of an enzyme. The flexibility of the methanamine linker allows the amine to adopt a favorable conformation for binding.

Modifications of the C-4 Methyl Group and their Influence on Molecular Recognition

The methyl group at the C-4 position of the isoquinoline ring, as in (4-Methylisoquinolin-8-yl)methanamine, can also influence biological activity. While often considered a relatively simple substituent, a methyl group can have several effects:

Steric Effects: The size of the methyl group can influence how the molecule fits into a binding pocket. In some cases, it may provide a beneficial steric interaction that enhances binding affinity. In other cases, it may be too bulky and lead to a decrease in activity.

Metabolic Stability: The presence of a methyl group can sometimes block a site of metabolic oxidation, leading to a longer duration of action for the drug.

Recent research has focused on developing methods for the C-4 alkylation of isoquinolines, which allows for the introduction of various groups at this position to explore their impact on activity. acs.org

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Strategies Applied to Isoquinolines

Fragment-based drug discovery (FBDD) and scaffold hopping are powerful strategies in modern medicinal chemistry for identifying novel lead compounds. researchoutreach.org

Fragment-Based Drug Discovery (FBDD) involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. researchoutreach.org Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound. researchoutreach.org The isoquinoline scaffold itself can be considered a fragment, and libraries of simple isoquinoline derivatives can be screened to identify starting points for drug discovery programs. researchoutreach.org A key advantage of FBDD is that it can explore chemical space more efficiently than traditional high-throughput screening. researchoutreach.org

Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify new molecular scaffolds that can mimic the key interactions of a known active compound but have a different core structure. nih.govnih.gov This can be useful for developing compounds with improved properties, such as better ADME profiles or novel intellectual property. For example, researchers have used scaffold hopping to design novel isoquinolin-1(2H)-one derivatives as EGFR inhibitors. nih.gov This approach can lead to the discovery of entirely new classes of bioactive molecules. nih.govdigitellinc.com

Combinatorial Chemistry and High-Throughput Synthesis for SAR Exploration

Combinatorial chemistry and high-throughput synthesis are essential tools for rapidly exploring the structure-activity relationships of isoquinoline derivatives. acs.orgacs.org These techniques allow for the parallel synthesis of large libraries of related compounds, where different substituents are systematically varied at different positions on the isoquinoline scaffold. nih.govacs.org

Mechanism Oriented Biological Investigations of 4 Methylisoquinolin 8 Yl Methanamine and Its Analogs

Exploration of Molecular Targets and Binding Mechanisms

The biological activity of (4-Methylisoquinolin-8-yl)methanamine and its related compounds stems from their ability to interact with a range of molecular targets. The planar isoquinoline (B145761) core facilitates interactions such as π-π stacking, while the substituted methyl and methanamine groups provide opportunities for more specific binding within target proteins.

Derivatives of this compound have demonstrated the capacity to inhibit key enzymes that are crucial for cell proliferation and survival, positioning them as compounds of interest in drug discovery. The broader class of isoquinoline alkaloids is well-documented for its anticancer effects, which are often attributed to enzyme inhibition. nih.gov

Topoisomerases: DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication and transcription. mdpi.com Their inhibition is a validated strategy in cancer therapy. mdpi.com Analogs of this compound, such as indenoisoquinolines, have emerged as potent inhibitors of topoisomerase I (Top1). nih.gov These compounds induce single-strand DNA breaks by stabilizing the Top1-DNA cleavage complex, a mechanism similar to the well-known anticancer agent camptothecin. nih.govacs.org Unlike camptothecins, which can be limited by instability, indenoisoquinolines offer greater chemical stability and a different DNA cleavage site specificity. nih.govnih.gov Lamellarins, marine alkaloids with a pyrrolo[2,1-a]isoquinoline (B1256269) core, are also noted for their strong inhibition of Topoisomerase I. mdpi.com Furthermore, pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated as inhibitors of both topoisomerase I and IIα. mdpi.com

FtsZ: The bacterial cell division protein FtsZ is a highly conserved protein essential for bacterial cytokinesis and is considered a promising target for new antibiotics. nih.govnih.gov While direct inhibition by this compound has not been reported, structurally related heterocyclic compounds have been investigated. For instance, quinazoline (B50416) derivatives, which share a bicyclic heteroaromatic core with isoquinolines, have been identified as inhibitors of FtsZ's GTPase activity. nih.gov Zantrin Z3, a known inhibitor of both Bacillus subtilis and Escherichia coli FtsZ, serves as a benchmark for such studies, although its precise molecular interactions remain under investigation. nih.govnih.gov

Monoamine Oxidase-B (MAO-B): Monoamine oxidases are enzymes that catalyze the oxidative deamination of neurotransmitters. mdpi.com Inhibition of MAO-B is a key strategy in the management of neurodegenerative diseases. A variety of isoquinoline alkaloids have been shown to be selective and reversible inhibitors of MAO-A and MAO-B. nih.govnih.gov For example, N-methylisoquinolinium ions are particularly potent against MAO-A, while certain 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydroisoquinolines show significant inhibition of MAO-B. nih.govnih.gov Studies on 4-organoseleno-isoquinolines revealed selective and reversible inhibition of cerebral MAO-B activity, with 3-phenyl-4-(phenylseleno) isoquinoline showing a Ki of 7.07 μM. researchgate.net

IMPDH (Inosine Monophosphate Dehydrogenase): IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a critical target for immunosuppressive and anticancer therapies. nih.govmdpi.com Inhibitors of IMPDH, such as mycophenolic acid (MPA), suppress the proliferation of lymphocytes and have shown activity against various cancer cell lines. mdpi.comnih.gov Acute myeloid leukemias (AML) with MLL-fusions have been found to be particularly susceptible to IMPDH inhibitors. nih.gov Mechanistically, IMPDH inhibition can lead to cell cycle arrest and apoptosis in susceptible cells. nih.gov While direct studies on this compound are lacking, the pursuit of novel IMPDH inhibitors remains an active area of research. nih.gov

PARP-1 (Poly(ADP-ribose) Polymerase-1): PARP-1 is a key enzyme in the DNA repair pathway, particularly for single-strand breaks. tandfonline.com Its inhibition is a clinically validated strategy, especially for cancers with deficiencies in other DNA repair pathways like BRCA mutations. tandfonline.com Several classes of isoquinoline analogs have been developed as potent PARP-1 inhibitors. Isoquinolinone and naphthyridinone-based compounds have been identified as highly potent PARP-1 inhibitors. nih.gov Similarly, 1-oxo-3,4-dihydroisoquinoline-4-carboxamides represent another novel class of PARP inhibitors. tandfonline.comresearchgate.net The design of these inhibitors often mimics the nicotinamide (B372718) portion of the NAD+ substrate, fitting into the enzyme's active site. mdpi.com More recently, isoindolinone-based inhibitors have been discovered that target an active conformation of PARP-1. nih.gov

LSD1 (Lysine-Specific Demethylase 1): LSD1 is a histone demethylase that is overexpressed in many cancers, where it promotes proliferation and inhibits differentiation. nih.govresearchgate.net This makes it a compelling target for epigenetic cancer therapy. mdpi.com Natural protoberberine alkaloids, which possess a tetracyclic isoquinoline-based framework, have been identified as potent LSD1 inhibitors. researchgate.net For example, epiberberine (B150115) demonstrated an IC₅₀ value of 0.14 μmol/L against LSD1. researchgate.net Some MAO inhibitors, such as tranylcypromine, also inhibit LSD1 due to structural similarities in the FAD-binding motif, leading to the development of dual-targeting agents. nih.govmdpi.com Several LSD1 inhibitors are currently in clinical trials for both hematological and solid tumors. nih.govnih.gov

Table 1: Inhibition of Various Enzymes by Isoquinoline Analogs

| Compound Class | Target Enzyme | Key Findings | Reported Potency (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| Indenoisoquinolines | Topoisomerase I | Stabilize Top1-DNA cleavage complex, greater chemical stability than camptothecins. | Potent inhibition, often greater than parent compound NSC 314622. | nih.govnih.gov |

| 4-Organoseleno-isoquinolines | MAO-B | Selective and reversible inhibition. | Kᵢ = 7.07 μM for 3-phenyl-4-(phenylseleno) isoquinoline. | researchgate.net |

| 1,2,3,4-Tetrahydroisoquinolines | MAO-A/MAO-B | Stereoselective competitive inhibition of MAO-A by R enantiomers. Some inhibit MAO-B. | Kᵢ values in low μM range (e.g., carnegine (B1203297) Kᵢ = 2 μM for MAO-A). | nih.gov |

| Isoquinolinones/Naphthyridinones | PARP-1 | Novel, highly potent inhibitors. | Nanomolar potency. | nih.gov |

| Protoberberine Alkaloids | LSD1 | Potent inhibition of LSD1 demethylase activity. | IC₅₀ = 0.14 μM for epiberberine. | researchgate.net |

The α1-adrenergic receptors are G-protein coupled receptors that mediate contractile effects in smooth muscle and are targets for drugs treating conditions like benign prostatic hyperplasia. nih.govnih.gov The classical pharmacophore for α1-adrenergic receptor ligands includes a protonated amine and an aromatic ring system. nih.gov While a wide range of compounds containing the isoquinoline scaffold have been explored for various biological activities, specific studies detailing the interaction of this compound with the α1-adrenergic receptor are not prominent in the available literature. Further investigation would be required to determine if this specific compound or its close analogs can act as ligands and modulate the activity of this receptor.

G-quadruplexes (G4) are four-stranded secondary structures formed in guanine-rich sequences of DNA and RNA. tandfonline.comnih.gov These structures are often found in telomeres and promoter regions of oncogenes, making them attractive targets for anticancer drug design. nih.gov Ligands that can bind to and stabilize G4 structures can interfere with key cellular processes like replication and transcription, leading to cell death. nih.govnih.gov The core structural requirement for many G4 ligands is a large, planar aromatic system capable of π-π stacking with the G-quartets. nih.gov Although specific experimental data on the interaction between this compound and G-quadruplex DNA is not currently available, its planar isoquinoline ring system suggests it could potentially serve as a scaffold for the design of novel G4-interacting agents.

Cellular Pathway Modulation

The interaction of this compound analogs with molecular targets translates into the modulation of critical cellular pathways, most notably those governing cell cycle and programmed cell death.

The regulation of the cell cycle is a fundamental process, and its disruption is a hallmark of cancer. Several isoquinoline and quinoline-based compounds have been shown to exert their anticancer effects by inducing cell cycle arrest. nih.govnih.gov For example, some quinoline-based molecules that inhibit receptor tyrosine kinases like c-Met can lead to cell cycle arrest. nih.gov Similarly, inhibitors of IMPDH, a key enzyme in nucleotide synthesis, can suppress the progression of the cell cycle in cancer cells. nih.gov The well-studied flavonoid quercetin (B1663063) has also been shown to affect cell proliferation and cause changes in cell cycle patterns. nih.gov Given that derivatives of this compound inhibit enzymes crucial for tumor growth, it is plausible that they also mediate their effects through the modulation of cell cycle checkpoints, an area that warrants further specific investigation.

Apoptosis is a form of programmed cell death that is essential for normal tissue development and for eliminating damaged or cancerous cells. Evasion of apoptosis is a critical capability acquired by cancer cells. nih.gov Derivatives of this compound have been reported to induce apoptosis in various cancer cell lines.

More specifically, studies on isoquinoline analogs have elucidated some of the underlying mechanisms. For instance, two novel isoquinoline derivatives, designated B01002 and C26001, were found to induce apoptosis in ovarian cancer cells. nih.gov Their mechanism involves the downregulation of Inhibitor of Apoptosis Proteins (IAPs), leading to the activation of effector caspases like caspase-3 and the cleavage of PARP. nih.gov Natural isoquinoline alkaloids such as chelerythrine (B190780) and sanguinarine (B192314) also trigger apoptosis through caspase-3 activation and PARP cleavage. nih.gov Other studies on bisbenzylisoquinoline alkaloids like cycleanine (B150056) and tetrandrine (B1684364) have demonstrated apoptosis induction in ovarian cancer cells, accompanied by increased caspase 3/7 activity and PARP cleavage. researchgate.net Furthermore, some quinoline-based compounds have been shown to induce apoptosis by arresting the cell cycle at specific phases, such as the G2 and S-phases. researchgate.net The induction of apoptosis can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as demonstrated by other small molecules, involving processes like the loss of mitochondrial membrane potential and activation of initiator caspases. nih.gov

Modulation of Cellular Oxidative Stress and Reactive Oxygen Species (ROS) Levels

The generation of reactive oxygen species (ROS) is a key mechanism through which certain antimicrobial compounds exert their effects. Isoquinoline derivatives have been shown to be capable of inducing ROS production, leading to cellular damage and apoptosis in target organisms.

Research into isoquinoline alkaloids has demonstrated their capacity to induce a time- and dose-dependent increase in ROS levels in the parasite Trypanosoma evansi. nih.gov This suggests that the isoquinoline scaffold can interfere with the parasite's redox homeostasis, leading to a cytotoxic effect. Specifically, alkaloids such as quinidine, berbamine, and emetine (B1671215) were found to exhibit significant apoptotic effects linked to increased ROS generation. nih.gov

Furthermore, the bio-oxidation of certain isoquinoline derivatives can lead to the formation of isoquinolinium cations, a process that is accompanied by the production of ROS. nih.gov This oxidative transformation within biological systems highlights a potential pathway by which compounds like this compound could contribute to cellular oxidative stress in microbial targets. While direct studies on this compound are not available, the established chemistry of the isoquinoline core suggests that it could participate in similar redox processes.

The following table summarizes the trypanocidal activity and ROS-inducing potential of selected isoquinoline and quinoline (B57606) alkaloids.

| Alkaloid | IC50/24 h (µM) on T. evansi | Selectivity Index | Apoptotic Effect | ROS Generation |

| Quinine | 6.631 ± 0.244 | >5 | Not specified | Dose-dependent increase |

| Quinidine | 8.718 ± 0.081 | Not specified | High | Dose-dependent increase |

| Cinchonine | 16.96 ± 0.816 | Not specified | Not specified | Dose-dependent increase |

| Cinchonidine | 33.38 ± 0.653 | Not specified | Not specified | Dose-dependent increase |

| Berbamine | 2.85 ± 0.065 | >5 | High | Dose-dependent increase |

| Emetine | 3.12 ± 0.367 | >5 | High | Dose-dependent increase |

Data sourced from a study on the growth of Trypanosoma evansi. nih.gov

Overcoming Biological Barriers in Antimicrobial Research

A significant challenge in the development of new antimicrobials is overcoming the intrinsic defense mechanisms of bacteria, such as efflux pumps and the outer membrane of Gram-negative bacteria.

Efflux pumps are membrane proteins that actively extrude a wide range of antimicrobial agents from the bacterial cell, thereby contributing to multidrug resistance. mdpi.com The inhibition of these pumps is a promising strategy to restore the efficacy of existing antibiotics. Quinoline and isoquinoline derivatives have emerged as a class of compounds with the potential to act as efflux pump inhibitors (EPIs).

Studies have shown that various quinoline derivatives can sensitize multidrug-resistant Enterobacter aerogenes isolates, which overexpress efflux pumps, to structurally unrelated antibiotics. researcher.life These derivatives were found to significantly increase the intracellular concentration of antibiotics like chloramphenicol, suggesting an inhibition of the AcrAB-TolC efflux pump. researcher.life

In the context of Gram-positive bacteria, research has focused on the NorA efflux pump in Staphylococcus aureus. mdpi.comnih.gov Certain quinoline and indole (B1671886) derivatives have been identified as potent inhibitors of NorA. nih.govresearchgate.net For instance, some 2-aryl-1H-indole derivatives and quinoline-4-carboxamide derivatives have demonstrated synergistic activity with antibiotics like ciprofloxacin (B1669076) against NorA-overexpressing strains of S. aureus. nih.gov While specific data on this compound is not available, its structural similarity to these EPIs suggests that it and its analogs could be investigated for similar activity.

The outer membrane of Gram-negative bacteria presents a formidable barrier to the entry of many antimicrobial compounds. nih.govresearchgate.net The ability of a compound to traverse this membrane is crucial for its activity against these pathogens.

While direct evidence for the permeation of this compound is lacking, studies on related compounds offer some insights. Halogenated 8-hydroxyquinoline (B1678124) derivatives, for example, have shown enhanced activity against Gram-negative bacteria compared to the unsubstituted parent compound. nih.govresearchgate.net This suggests that modifications to the quinoline scaffold can improve its ability to cross the outer membrane. For instance, nitroxoline, a nitro-substituted 8-hydroxyquinoline, exhibited potent activity against Aeromonas hydrophila and Pseudomonas aeruginosa. nih.govresearchgate.net

The antimicrobial activity of various 8-hydroxyquinoline derivatives against Gram-negative bacteria is presented in the table below.

| Compound | MIC (µM) against A. hydrophila | MIC (µM) against P. aeruginosa |

| 8-Hydroxyquinoline (8HQ) | >688.98 | >688.98 |

| Nitroxoline | 5.26 | 84.14 |

| Cloxyquin | 22.28 | >178.29 |

| 7-bromo-8HQ | 17.92 | 143.38 |

| Clioquinol | 8.18 | 65.46 |

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. nih.govresearchgate.net

Advanced Characterization Techniques and Spectroscopic Analysis in Isoquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. researchgate.net It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for the initial structural verification of isoquinoline (B145761) derivatives. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. For a compound like (4-Methylisoquinolin-8-yl)methanamine, distinct signals would be expected for the methyl group, the methanamine protons, and the aromatic protons on the isoquinoline core.

Similarly, the ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. While specific experimental data for this compound is not publicly available, analysis of related isoquinoline structures provides insight into the expected chemical shifts. For instance, research on various substituted isoquinolines demonstrates the characteristic chemical shifts for carbons and protons at different positions of the heterocyclic ring system. nih.govmdpi.commdpi.comrsc.org

Table 1: Illustrative ¹H and ¹³C NMR Data for Substituted Isoquinoline Derivatives Note: This table presents example data from published research on various isoquinoline derivatives to illustrate typical chemical shifts and is not the experimental data for this compound.

| Compound Type | Experiment | Observed Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Source |

|---|---|---|---|

| Pyrrolo[2,1,a]isoquinoline Derivative | ¹H NMR (DMSO-d6) | Aromatic Protons: 7.44-9.24; CH₂ Protons: 1.85-4.11 | mdpi.com |

| Tetrahydroisoindolo[1,2-a]isoquinoline Derivative | ¹H NMR | Aromatic Protons: 7.22-7.63; CH Proton: 5.52; CH₂ Protons: 2.98-3.63 | researchgate.net |

| Substituted Isoquinoline | ¹³C NMR (CDCl₃) | Aromatic Carbons: 124.7-151.8; Other signals corresponding to substituents. | rsc.org |

| Isoquinoline-tethered Quinazoline (B50416) Derivative | ¹H NMR (CDCl₃) | Isoquinoline Protons: 7.08 (d, J=6.9 Hz), 8.65 (d, J=5.5 Hz), 9.53 (s) | nih.gov |

| Isoquinoline-tethered Quinazoline Derivative | ¹³C NMR (CDCl₃) | Isoquinoline Carbons: 121.4, 123.8, 137.5, 143.6, 151.7 | nih.gov |

To resolve complex structures and unambiguously assign these signals, two-dimensional (2D) NMR experiments are employed. Techniques like COSY (Correlation Spectroscopy) identify proton-proton couplings, while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate proton signals with their directly attached or more distant carbon atoms, respectively. researchgate.net These experiments are crucial for piecing together the molecular framework, especially for differentiating between isomers. researchgate.net

Beyond structural elucidation, NMR is a powerful tool for studying the interactions between a ligand, such as an isoquinoline derivative, and its biological target, typically a protein or enzyme. nih.govnih.gov These studies are vital for drug discovery.

Chemical Shift Perturbation (CSP): Also known as chemical shift mapping, this technique monitors changes in the NMR spectrum of a protein upon the addition of a ligand. nih.gov By observing which protein signals (typically from ¹⁵N-labeled protein in an HSQC experiment) shift, researchers can map the ligand's binding site on the protein's surface. nih.gov

Saturation Transfer Difference (STD) NMR: This method is used to screen for binding and identify the part of the ligand that is in direct contact with the protein. nih.gov It works by irradiating the protein and observing the transfer of this saturation to the bound ligand. The resulting spectrum shows only the signals of the ligand that binds to the target, and the intensity of these signals reveals the binding epitope. This technique is effective for weak to medium affinity interactions (Kd in the μM to mM range). nih.gov

Relaxation-Based Experiments: For tighter binding interactions, techniques like R₂ relaxation dispersion and ZZ-exchange can provide detailed kinetic information, including the association (kₒₙ) and dissociation (kₒff) rates of the ligand binding process. nih.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine a molecule's exact molecular weight and elemental formula and to gain structural information through fragmentation analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million. This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, the molecular formula is C₁₁H₁₂N₂. HRMS would be used to confirm that the experimentally measured exact mass matches the calculated theoretical mass, thereby verifying the compound's identity. In synthetic chemistry research, HRMS is routinely used to confirm the successful synthesis of target isoquinoline derivatives. nih.govrsc.org

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique for structural analysis and is particularly valuable for identifying metabolites of a parent drug. protocols.ioyoutube.com In an MS/MS experiment, a specific ion of the parent compound is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint.

This technique is crucial for studying the metabolic fate of isoquinoline-based compounds. When a potential drug is incubated with liver microsomes or administered in vivo, metabolites are formed through biotransformations like oxidation or conjugation. Using liquid chromatography (LC) to separate the metabolites followed by MS/MS analysis, researchers can identify these modified structures by comparing their fragmentation patterns to that of the parent compound. youtube.comcore.ac.uk For example, a mass shift corresponding to the addition of an oxygen atom (+16 Da) coupled with a specific fragmentation pattern would indicate hydroxylation, a common metabolic pathway. Databases containing tandem mass spectra of known isoquinoline alkaloids are also valuable resources for this type of analysis. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Protein-Ligand Complex Analysis

While a crystal structure for this compound itself is not publicly available, crystallographic studies on related isoquinoline alkaloids provide a wealth of structural data. mdpi.com For example, the analysis of a tetrahydroisoquinoline derivative confirmed its molecular geometry and stereochemistry, providing exact measurements for the molecule's bond lengths and angles. mdpi.com

Table 2: Example of Crystallographic Data for a Tetrahydroisoquinoline Alkaloid Note: This table is based on data for (R)-1-hydroxy-methyl-7-8-dimethoxy-1,2,3,4-tetrahydroisoquinoline to illustrate the type of information obtained from X-ray crystallography.

| Parameter | Description | Example Value/Range | Source |

|---|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic | mdpi.com |

| Space Group | A more detailed description of the crystal's symmetry. | P212121 | mdpi.com |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | C-N: ~1.47 Å; C-C (aromatic): ~1.38-1.41 Å | mdpi.com |

| Bond Angles | The angle formed between three connected atoms. | C-N-C: ~111.5° | mdpi.com |

Beyond determining the structure of the small molecule itself, X-ray crystallography plays a pivotal role in drug design by revealing how a ligand binds to its target protein. nih.gov By co-crystallizing a compound like this compound with its target enzyme or receptor, researchers can obtain a high-resolution structure of the protein-ligand complex. This structural snapshot provides atomic-level details of the binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. rsc.org This information is invaluable for understanding the basis of molecular recognition and for guiding the rational design of more potent and selective drug candidates. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb radiation at characteristic frequencies, providing a unique "molecular fingerprint."

In the context of isoquinoline research, IR spectroscopy is instrumental in confirming the presence of key structural motifs. For a compound such as this compound, the IR spectrum would be expected to exhibit specific absorption bands corresponding to its constituent functional groups. The analysis of alkaloids, a class of compounds to which isoquinolines belong, often relies on IR spectroscopy to identify O-H, N-H, and C-H stretching and bending vibrations. researchgate.net

The primary amine (-NH2) group in this compound would typically show a characteristic pair of absorption bands in the range of 3300-3500 cm⁻¹. pressbooks.pub These two bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds. The aromatic isoquinoline ring system would produce characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region. The methyl group (-CH3) would be identified by its C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations at lower frequencies.

A hypothetical IR spectrum analysis for this compound is presented in the table below, based on typical absorption ranges for its functional groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Methyl Group (-CH₃) | C-H Asymmetric & Symmetric Stretch | 2850 - 2960 |

| Methylene Group (-CH₂-) | C-H Asymmetric & Symmetric Stretch | 2840 - 2930 |

| This table represents expected IR absorption ranges and is for illustrative purposes. |

The precise peak positions and intensities can be influenced by the electronic environment of the functional groups within the molecule.

Chromatographic Methods for Purification and Purity Assessment (e.g., High-Performance Liquid Chromatography, HPLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful method used extensively in the analysis of isoquinoline derivatives. nih.govresearchgate.net HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

For a compound like this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram, while the area under the peak is proportional to its concentration.

The development of an HPLC method for this compound would involve optimizing several parameters, including the choice of column, the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength. nih.gov The isoquinoline ring system contains a chromophore that allows for detection using a UV-Vis detector.

A typical HPLC analysis of a purified sample of this compound would aim to demonstrate a high level of purity, often exceeding 95% or 99%, which is crucial for its use in further research or as a building block in synthesis. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic property of the compound under specific HPLC conditions.

Below is an illustrative data table for a hypothetical HPLC analysis of this compound.

| Parameter | Value / Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~ 7.5 min (Hypothetical) |

| Purity | > 98% (as determined by peak area) |

| This table presents a hypothetical set of HPLC conditions and results for illustrative purposes. |

The combination of IR spectroscopy for functional group confirmation and HPLC for purification and purity assessment provides a robust analytical workflow for the characterization of novel isoquinoline compounds such as this compound.

Computational Chemistry and Cheminformatics in the Study of 4 Methylisoquinolin 8 Yl Methanamine

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as (4-Methylisoquinolin-8-yl)methanamine, and a macromolecular target, typically a protein. Docking predicts the preferred orientation and conformation of the ligand when bound to the target, while MD simulations provide insights into the dynamic stability and behavior of the ligand-protein complex over time.

Recent studies have utilized molecular docking to probe the interactions between this compound and various biological targets, suggesting its potential as a selective inhibitor in cellular pathways. The broader class of isoquinoline (B145761) alkaloids has been extensively studied using these methods to identify inhibitors for targets involved in conditions like polycystic ovarian syndrome and cancer. nih.govnih.gov For instance, docking studies on isoquinoline alkaloids like berberine (B55584) and palmatine (B190311) against the human androgen receptor have revealed tight binding at the active site, which was further corroborated by MD simulations showing good binding stability. nih.gov

A primary output of molecular docking is the prediction of the binding mode, which describes the specific orientation and key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—between the ligand and the protein's binding site. The planar isoquinoline core of this compound is well-suited for π-π stacking interactions, while the methanamine and methyl groups can engage in hydrogen bonding and hydrophobic interactions, respectively.

Docking programs also calculate a score that estimates the binding affinity, typically expressed in kcal/mol. Lower (more negative) scores suggest stronger binding. For related isoquinoline derivatives, docking studies have successfully predicted binding affinities against various targets. For example, in a study of lamellarin alkaloids (which contain a pyrrolo[2,1-a]isoquinoline (B1256269) core) with the p53 protein, lamellarin T showed a predicted binding affinity (pKi) of 6.000. mdpi.com Such calculations are crucial for the virtual screening of compound libraries to identify high-affinity binders.

Table 1: Illustrative Molecular Docking Results for an Isoquinoline Scaffold Against a Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Ligand A (Example) | -9.5 | MET793, LEU718, VAL726 | Hinge-region hydrogen bond, hydrophobic interactions |

| Ligand B (Example) | -8.7 | LYS745, ASP855, CYS797 | Salt bridge, hydrogen bond, hydrophobic interactions |

| Ligand C (Example) | -7.2 | GLY796, LEU844, ALA743 | van der Waals forces, hydrophobic interactions |

This table is illustrative and demonstrates typical data obtained from molecular docking studies on kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, researchers can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent analogs.

For the isoquinoline scaffold, QSAR studies have been successfully applied to optimize derivatives for various therapeutic targets. nih.govmdpi.com A typical QSAR study for analogs of this compound would involve:

Synthesizing or computationally generating a library of derivatives with varied substituents.

Measuring the biological activity (e.g., IC₅₀) of these compounds against a specific target.

Calculating a range of molecular descriptors (e.g., physicochemical, topological, electronic) for each compound.

Using statistical methods, like multiple linear regression (MLR), to build an equation that relates the descriptors to the observed activity. nih.govnih.gov

The resulting QSAR models can highlight which molecular properties are most influential for activity. For example, a model might reveal that increased lipophilicity and a specific distribution of electrostatic potential enhance the desired biological effect. pensoft.net

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Significance |

| Physicochemical | LogP, Molar Refractivity (MR) | Relates to lipophilicity and membrane permeability. |

| Topological | Wiener Index, Balaban Index | Describes molecular size, shape, and degree of branching. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Relates to molecular polarity and reactivity. |

| 3D Descriptors | Molecular Surface Area, Volume | Describes the three-dimensional shape and size of the molecule. |

This table lists common descriptors used to build QSAR models for predicting biological activity. nih.govpensoft.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. epstem.net These calculations can predict molecular geometry, charge distribution, orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP), which are fundamental to understanding a molecule's reactivity and interaction with biological targets.

For this compound, DFT calculations (at the B3LYP/6-31G* level) have been used to investigate its tautomeric forms, predicting that the aromatic isoquinoline core is highly stable. Calculations also help in understanding its protonation behavior; the pyridinic nitrogen is estimated to have a pKa of ~4.9, while the primary amine has a pKa of ~9.8. The HOMO-LUMO energy gap, another key descriptor derived from these calculations, indicates the chemical reactivity and kinetic stability of the molecule. mdpi.com The MEP map visually represents the charge distribution, highlighting electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors), which is invaluable for predicting intermolecular interactions in a protein binding site.

Table 3: Predicted Electronic Properties of this compound

| Property | Predicted Value | Method/Source | Significance |

| Pyridinic Nitrogen pKa | ~4.9 | Estimated from analogs | Predicts protonation state at physiological pH |

| Primary Amine pKa | ~9.8 | Calculated (MarvinSketch) | Predicts protonation state at physiological pH |

| XLogP3-AA | 1.3 | Calculated | Indicates moderate lipophilicity |

| Topological Polar Surface Area | 38.9 Ų | Calculated | Predicts membrane permeability and solubility |

Data sourced from computational predictions and estimations for the title compound.

De Novo Design and Virtual Screening for Novel Isoquinoline Scaffolds

Virtual screening (VS) and de novo design are two key computational strategies for hit identification and lead generation in drug discovery. mdpi.comnih.gov

Virtual Screening involves searching large digital libraries of compounds to identify molecules that are likely to bind to a drug target. This can be done through ligand-based methods (searching for molecules similar to a known active compound) or structure-based methods (docking compounds into the target's binding site). nih.govcsmres.co.uk The this compound structure could serve as a query for similarity-based screening to find novel analogs with potentially improved properties. csmres.co.uk

De Novo Design , on the other hand, involves computationally "growing" new molecules within the constraints of a target's active site or by assembling molecular fragments to create novel structures with desired properties. mdpi.com Algorithms can use the isoquinoline scaffold of this compound as a base and explore different substitutions at various positions to design new compounds with optimized binding affinity and selectivity. mdpi.com

Table 4: A Generalized Workflow for Virtual Screening

| Step | Description | Objective |

| 1. Library Preparation | Curation of a large database of chemical compounds. | Create a diverse set of molecules for screening. |

| 2. Target Preparation | Processing the 3D structure of the protein target. | Define the binding site for docking. |

| 3. Screening | Docking of all library compounds into the target site. | Identify compounds that fit well in the binding pocket. |

| 4. Filtering & Ranking | Compounds are ranked by docking score and filtered by properties (e.g., drug-likeness). | Prioritize a smaller subset of promising candidates. |

| 5. Hit Selection | Visual inspection and selection of top-ranked compounds for experimental testing. | Select a manageable number of high-potential hits. |

This table outlines a typical structure-based virtual screening process used in drug discovery. nih.govnih.gov

Cheminformatics Approaches for Chemical Space Exploration and Library Design

Cheminformatics applies information technology to solve chemical problems, particularly in the context of large datasets of molecules. liverpool.ac.uk A key concept is "chemical space," a high-dimensional representation of all possible molecules. mdpi.com By analyzing the distribution of known compounds in this space, researchers can identify novel regions for drug discovery.

For a class of compounds like isoquinoline derivatives, cheminformatics tools can be used to:

Analyze Diversity: Calculate molecular fingerprints (e.g., ECFP, MACCS keys) to quantify the structural similarity and diversity within a library of isoquinoline analogs. chemrxiv.org

Visualize Chemical Space: Use dimensionality reduction techniques like Principal Component Analysis (PCA) to create 2D or 3D maps of the chemical space occupied by a compound library. mdpi.com This helps in comparing the properties of different sets of molecules and identifying underexplored areas. mdpi.com

Design Libraries: Based on chemical space analysis, design focused or diverse libraries of this compound derivatives for synthesis and screening, ensuring comprehensive coverage of relevant structural features and physicochemical properties.

These approaches are essential for systematically exploring the structure-activity landscape and for the strategic design of new chemical entities based on the isoquinoline scaffold.

Future Directions and Emerging Research Avenues for 4 Methylisoquinolin 8 Yl Methanamine Derivatives

Development of Novel and Efficient Synthetic Methodologies

The future development of (4-Methylisoquinolin-8-yl)methanamine derivatives is intrinsically linked to the innovation of synthetic methodologies that are both novel and efficient. Traditional methods for constructing the isoquinoline (B145761) core, such as the Bischler-Napieralski reaction, involve the cyclization of an N-acyl derivative of a β-phenylethylamine. nih.gov This is typically followed by reduction to yield the tetrahydroisoquinoline. nih.gov

Future synthetic strategies will likely focus on sustainability and cost-effectiveness. numberanalytics.com This includes the use of biocatalysts or renewable starting materials. numberanalytics.com The development of one-pot synthesis protocols and multicomponent reactions will also be crucial for generating diverse libraries of this compound derivatives for high-throughput screening. Furthermore, advancements in transition-metal-catalyzed cross-coupling reactions will enable the late-stage functionalization of the isoquinoline core, allowing for the rapid generation of analogs with diverse substitution patterns.

| Synthetic Strategy | Description | Potential Advantages for this compound Derivatives |

| Bischler-Napieralski Reaction | Cyclization of an N-acyl-β-phenylethylamine followed by reduction. nih.gov | Established and reliable method for the core isoquinoline structure. |

| Sustainable Synthesis | Utilization of biocatalysts and renewable feedstocks. numberanalytics.com | Reduced environmental impact and potentially lower production costs. |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. | Rapid generation of a diverse library of derivatives for screening. |

| Late-Stage Functionalization | Introducing functional groups at a late stage of the synthesis. | Efficient exploration of structure-activity relationships. |

Exploration of Undiscovered Biological Activities and Unconventional Molecular Targets

Derivatives of isoquinoline are known to possess a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. semanticscholar.orgijcrr.comnih.gov For derivatives of this compound, a key future direction will be the exploration of novel biological activities and the identification of unconventional molecular targets.

Given that substitutions on the isoquinoline ring can significantly impact pharmacological activity, derivatives of this compound could be designed to target a variety of proteins and cellular pathways. semanticscholar.org For instance, certain isoquinoline-based compounds have been shown to act as microtubule-targeted cancer therapeutics. researchgate.net Future research could therefore investigate whether derivatives of this compound can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. researchgate.net

Moreover, the exploration of these derivatives against emerging infectious diseases and in the context of neurodegenerative disorders presents another exciting frontier. nih.gov The ability of isoquinoline alkaloids to interact with nucleic acids and various functional proteins suggests that derivatives of this compound could be developed to modulate gene expression or protein function in novel ways. nih.gov

| Potential Biological Activity | Example from Isoquinoline Derivatives | Future Research Focus for this compound Derivatives |

| Anticancer | Inhibition of tubulin polymerization. researchgate.netresearchgate.net | Design of derivatives that specifically target microtubule dynamics in cancer cells. |

| Antimicrobial | Broad-spectrum activity against various pathogens. semanticscholar.org | Screening for activity against drug-resistant strains of bacteria and fungi. |

| Antiviral | Inhibition of viral replication and entry. | Evaluation against a panel of viruses, including emerging viral threats. |

| Neuroprotective | Modulation of pathways involved in neurodegeneration. nih.gov | Investigation of effects on protein aggregation and neuronal survival. |

Integration with Advanced Drug Delivery Systems

A significant challenge in the therapeutic application of many small molecules is their delivery to the target site in a specific and efficient manner. The integration of this compound derivatives with advanced drug delivery systems represents a promising strategy to overcome limitations such as poor solubility and off-target effects.

Nanotechnology-based drug delivery systems, such as liposomes and nanoparticles, can be utilized to encapsulate these derivatives, enhancing their bioavailability and enabling targeted delivery to tumor cells or other specific tissues. researchgate.net For example, a novel isoquinoline derivative has been successfully delivered to tumor cells using transferrin-conjugated liposomes, demonstrating superior antitumor activity compared to the free drug. This approach could be adapted for derivatives of this compound to improve their therapeutic index.

Future research in this area will likely focus on the development of "smart" drug delivery systems that can release the therapeutic agent in response to specific stimuli within the target microenvironment, such as changes in pH or enzyme levels.

Application in Chemical Biology Tools and Probes

The unique photophysical properties of the isoquinoline scaffold open up opportunities for the development of this compound derivatives as chemical biology tools and probes. nih.gov Isoquinoline derivatives have been shown to exhibit fluorescence, and their emission properties can be tuned through chemical modification. nih.gov This makes them attractive candidates for the development of fluorescent probes for cellular imaging. researchgate.net

For instance, quinoline-based fluorescent probes have been developed for the selective labeling of cellular lipid droplets. researching.cn Similarly, derivatives of this compound could be designed to act as "turn-on" fluorescent probes that become fluorescent upon binding to a specific biomolecule or in a particular cellular environment. researchgate.net The addition of a dimethylamino group to a quinoline (B57606) moiety has been shown to induce fluorescence, a strategy that could be explored for creating fluorescent analogs of this compound for tracking their localization and mechanism of action within cells. nih.gov

Furthermore, the development of custom-designed quinoline derivatives with strong optical properties, such as Raman and fluorescent activities, along with biocompatibility and water solubility, is an active area of research. acs.org These multimodal diagnostic probes could offer new ways to study biological processes in real-time. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Methylisoquinolin-8-yl)methanamine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step organic reactions, such as cyclization of substituted precursors or reductive amination. For example, databases like PISTACHIO and Reaxys provide predictive strategies for feasible routes, including precursor scoring and plausible intermediates. Optimization may involve adjusting solvent systems (e.g., DMF or THF), catalysts (e.g., Pd/C for hydrogenation), and temperature gradients.

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclization | POCl₃, 110°C | 65 | >95% | |

| Reductive Amination | NaBH₃CN, MeOH | 78 | >98% |

Q. How is the structural characterization of this compound validated?

- Methodology : Use NMR (¹H/¹³C) to confirm the aromatic proton environment and methylamine moiety. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₀H₁₀N₂, MW 158.20 g/mol). Cross-reference with PubChem (Canonical SMILES:

CC1=CN=CC2=C1C=C(C=C2)N) for spectral alignment .

Advanced Research Questions

Q. What advanced analytical techniques resolve ambiguities in the compound’s solubility and stability under varying pH conditions?

- Methodology : Employ HPLC-UV for solubility profiling in polar/non-polar solvents (e.g., water, DMSO) and dynamic light scattering (DLS) for colloidal stability. Stability studies use accelerated degradation (40°C/75% RH) with LC-MS monitoring. Data from NIST Chemistry WebBook guide buffer selection (e.g., phosphate buffers for pH 3–8) .

Q. How can researchers address contradictions in reported pharmacological data, such as conflicting receptor binding affinities?

- Methodology : Apply iterative data triangulation :

Validate assay conditions (e.g., radioligand vs. fluorescence-based binding assays).

Compare results across independent studies using meta-analysis tools .

Replicate experiments with controlled variables (e.g., cell lines, incubation times).

- Case Study : Discrepancies in serotonin receptor affinity may arise from differential cell membrane preparations (e.g., HEK293 vs. CHO cells) .

Q. What biological targets and signaling pathways are implicated in the compound’s mechanism of action?

- Methodology : Use target prediction algorithms (e.g., SwissTargetPrediction) to identify candidate receptors. Validate via knockout models or competitive binding assays . Evidence suggests interaction with neurotransmitter pathways (e.g., dopaminergic or serotonergic systems), analogous to structurally related isoquinoline derivatives like Nomifensine .

Q. How do structural modifications of this compound affect its pharmacokinetic properties?

- Methodology : Perform SAR studies by synthesizing analogs (e.g., halogenation at position 4 or methyl group substitution). Assess bioavailability via Caco-2 permeability assays and metabolic stability using hepatic microsomes .

- Example : Substitution with a trifluoromethoxy group (as in

(2-(Trifluoromethoxy)phenyl)methanamine) enhances metabolic resistance .

Data Contradiction Analysis Framework

For conflicting results (e.g., solubility or bioactivity), researchers should:

Verify experimental protocols (e.g., temperature, solvent purity).

Cross-reference with authoritative databases (e.g., EPA DSSTox ID: DTXSID30627507 for toxicity data) .

Apply statistical models (e.g., ANOVA for batch-to-batch variability).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.